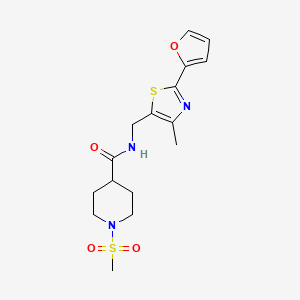

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-11-14(24-16(18-11)13-4-3-9-23-13)10-17-15(20)12-5-7-19(8-6-12)25(2,21)22/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCSWTVIWJUHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound incorporates several functional groups, including a piperidine ring, a thiazole moiety, and a furan group, which may contribute to its diverse pharmacological properties.

The biological activity of this compound likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways related to cell proliferation, apoptosis, and other critical biological processes.

Pharmacological Applications

Research indicates that this compound exhibits potential in several areas:

- Antimicrobial Activity : The structural components of the compound suggest it may have efficacy against bacterial infections, similar to other thiazole and furan derivatives known for their antimicrobial properties .

- Antitumor Properties : Preliminary studies show that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The presence of the thiazole ring is often linked to enhanced anticancer activity .

- Neuroprotective Effects : Some derivatives of thiazoles have demonstrated neuroprotective properties, which could be explored further with this compound .

1. Antitumor Activity

A study evaluating the cytotoxic effects of thiazole derivatives found that certain modifications significantly enhanced activity against various cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed improved potency. This suggests that similar modifications in this compound could yield more effective antitumor agents .

2. Antimicrobial Studies

Research has indicated that thiazole-containing compounds possess broad-spectrum antimicrobial activity. In vitro assays demonstrated that modifications in the thiazole structure could enhance antibacterial efficacy. Future studies on this compound should focus on its antibacterial spectrum and minimum inhibitory concentration (MIC) values compared to established antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Potential efficacy against bacteria | |

| Neuroprotective | Possible protective effects on neurons |

Synthesis and Stability

The synthesis of this compound typically involves multi-step reactions including the formation of the thiazole ring and subsequent introduction of the furan and sulfonamide groups. Stability studies are crucial for understanding the compound's shelf life and reactivity under various conditions.

Scientific Research Applications

Research indicates that N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibits a range of biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that the thiazole and furan moieties contribute significantly to this activity by disrupting microbial metabolism .

-

Anticancer Properties :

- Preliminary investigations highlight its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the applications of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of thiazoles exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This supports the potential use of this compound in developing new antibiotics .

- Cancer Cell Proliferation Inhibition :

-

Inflammation Reduction :

- Experimental models have indicated that this compound can significantly reduce levels of pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- Target Compound : Combines a 4-methylthiazole ring (substituted with furan) and a methylsulfonyl-piperidine carboxamide.

- Compound 7 () : Pyrimidine-5-carboxamide derivative with a morpholine-carbonylbenzoylpiperazine group. Lacks thiazole or furan but shares the carboxamide linkage .

- Example 51 () : Pyrrolidine-2-carboxamide with a 4-methylthiazol-5-ylbenzyl group. Shares the thiazole motif but incorporates a hydroxy-pyrrolidine core instead of piperidine .

- Compound 61 () : Pyrazine-2-carboxamide with a piperidin-4-ylphenyl group. Retains the piperidine-carboxamide moiety but uses pyrazine instead of thiazole .

- BP 27384 () : Thiazole-5-carboxamide with a pyrimidinyl-piperazinyl group. Shares the thiazole-carboxamide backbone but introduces chloro-methylphenyl and hydroxyethylpiperazine substituents .

Physicochemical Properties

- Solubility : The methylsulfonyl group in the target compound may enhance aqueous solubility compared to morpholine-carbonyl (Compound 7) or hydroxyethylpiperazine (BP 27384) groups, which balance hydrophilicity and lipophilicity .

- Molecular Weight : The furan-thiazole core likely reduces molecular weight compared to pyrimidine-based analogs (e.g., Compound 7: ~600 g/mol vs. target compound estimated at ~450 g/mol).

Key Differentiators and Implications

- Methylsulfonyl vs. Competing Groups: Unlike morpholine (Compound 7) or hydroxyethylpiperazine (BP 27384), the methylsulfonyl group may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases).

- Limitations : Lack of biological data for the target compound precludes direct efficacy comparisons.

Q & A

Basic: What synthetic strategies are effective for constructing the thiazole-furan-piperidine scaffold in this compound?

Methodological Answer:

The synthesis typically involves sequential coupling reactions. For example:

- Thiazole Core Formation : Use Hantzsch thiazole synthesis, combining α-halo ketones with thioamides. The furan-2-yl substituent can be introduced via Suzuki-Miyaura cross-coupling .

- Piperidine-4-carboxamide Coupling : Employ carbodiimide-based coupling agents like TBTU (tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) to link the piperidine moiety to the thiazole methyl group. This method achieves high yields (e.g., 82% in analogous compounds) .

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/DCM to isolate intermediates and the final product .

Advanced: How can researchers optimize the coupling efficiency of the piperidine-4-carboxamide moiety?

Methodological Answer:

Optimization involves:

- Stoichiometry : Maintain a 1:1.5 molar ratio of carboxylic acid (piperidine derivative) to amine (thiazole intermediate) with excess TBTU (1.5–2.0 eq) to drive the reaction .

- Reaction Monitoring : Track progress via TLC (thin-layer chromatography) or HPLC. Adjust reaction time (typically 12–24 hours) to ensure completion.

- Temperature Control : Initiate reactions at 0°C to minimize side reactions, then gradually warm to room temperature .

- Workup : Sequential washing with 5% HCl, NaOH, and brine removes unreacted reagents, improving purity before chromatography .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, thiazole methyl at δ 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]+ peaks) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, carboxamide C=O at ~1650 cm) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Advanced: How to address discrepancies in NMR data caused by substituent effects?

Methodological Answer:

- Solvent Selection : Use deuterated DMSO or CDCl to resolve overlapping peaks. For example, DMSO-d enhances resolution of aromatic protons .

- Variable Temperature (VT) NMR : Apply VT-NMR to distinguish dynamic effects (e.g., rotational barriers in sulfonyl groups) .

- 2D Techniques : Employ COSY, HSQC, and HMBC to assign coupling patterns and confirm connectivity in crowded spectral regions .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-phenylthiazole derivatives) to validate shifts .

Basic: What purification methods are suitable for isolating the target compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1) or methanol/DCM (0–5% methanol) gradients. Monitor fractions via TLC .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. For example, analogs with methylsulfonyl groups crystallize well in ethanol .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing if impurities persist .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Analog Synthesis : Vary substituents systematically (e.g., replace furan with other heterocycles like pyrrole or thiophene) using modular synthetic routes .

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR (surface plasmon resonance) .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding interactions with active sites. Compare with experimental IC values .

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Advanced: How to resolve low yields in the thiazole ring formation step?

Methodological Answer:

- Precursor Optimization : Use α-bromo ketones instead of α-chloro derivatives to enhance reactivity .

- Catalysis : Introduce Pd(PPh) for Suzuki-Miyaura coupling of furan-2-ylboronic acid to the thiazole .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high yields .

- Side Reaction Mitigation : Add molecular sieves to absorb water in condensation steps, minimizing hydrolysis .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and furan moieties .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the sulfonyl group .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.